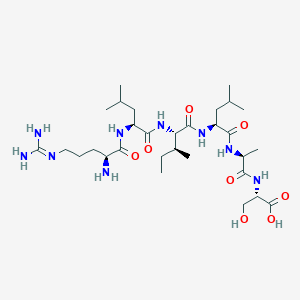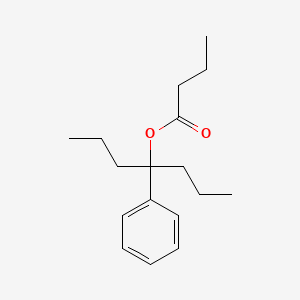
4-Phenylheptan-4-yl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylheptan-4-yl butanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound has the molecular formula C17H26O2 and is characterized by the presence of a phenyl group attached to a heptane chain, which is further bonded to a butanoate group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Phenylheptan-4-yl butanoate can be synthesized through the esterification reaction between 4-phenylheptan-4-ol and butanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylheptan-4-yl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 4-phenylheptan-4-ol and butanoic acid.
Reduction: The ester can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 4-Phenylheptan-4-ol and butanoic acid.
Reduction: 4-Phenylheptan-4-ol.
Transesterification: A different ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
4-Phenylheptan-4-yl butanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Phenylheptan-4-yl butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis in biological systems, releasing the active alcohol and acid components. These components can then interact with various biochemical pathways, influencing cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Known for its fruity aroma, used in flavorings and fragrances.
Isopropyl butanoate: Another ester with a pleasant smell, used in perfumes and cosmetics.
Uniqueness
4-Phenylheptan-4-yl butanoate is unique due to its specific structure, which combines a phenyl group with a heptane chain and a butanoate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
823814-17-1 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
4-phenylheptan-4-yl butanoate |
InChI |
InChI=1S/C17H26O2/c1-4-10-16(18)19-17(13-5-2,14-6-3)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI-Schlüssel |
QVTJCPSNYVZTKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(CCC)(CCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


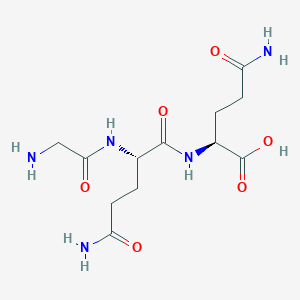

![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
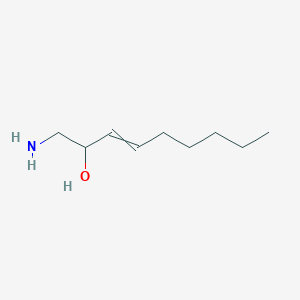
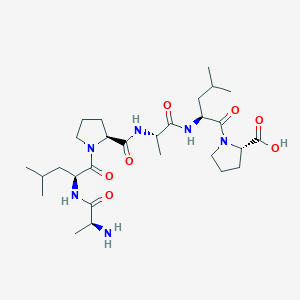
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
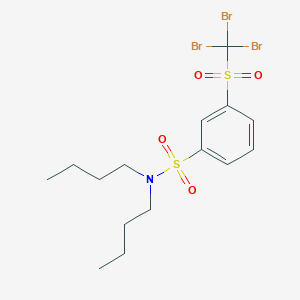
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
